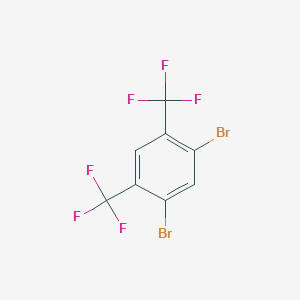

1,5-Dibromo-2,4-bis(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXVMTVEQRNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene and Its Precursors

Classical and Conventional Synthetic Routes

Conventional synthetic strategies for halogenated and trifluoromethylated benzenes often rely on well-established reactions such as electrophilic aromatic substitution and manipulations of directing groups.

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. The precursor for 1,5-dibromo-2,4-bis(trifluoromethyl)benzene is 1,3-bis(trifluoromethyl)benzene (B1330116). The two trifluoromethyl groups on the benzene (B151609) ring are strongly deactivating and meta-directing. This electronic property makes direct bromination challenging, often requiring harsh reaction conditions.

The bromination of 1,3-bis(trifluoromethyl)benzene with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a strong acid like sulfuric acid can lead to monobrominated products. google.com Achieving dibromination at the 1 and 5 positions is complicated by the deactivating nature of the trifluoromethyl groups and the existing bromine substituent. The first bromine atom will further deactivate the ring, making the introduction of a second bromine atom even more difficult. Furthermore, the directing effects of the substituents need to be carefully considered to achieve the desired 1,5-dibromo isomer.

| Reagent | Catalyst/Solvent | Temperature | Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Sulfuric Acid/Acetic Acid | 40-50°C | 3,5-Bis(trifluoromethyl)bromobenzene | google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric Acid/Acetic Acid | 45°C | 3,5-Bis(trifluoromethyl)bromobenzene | google.com |

This table shows representative conditions for the monobromination of a related precursor, highlighting the challenges in achieving specific dibromination patterns.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the ortho position. baranlab.org However, in the case of 1,3-bis(trifluoromethyl)benzene, the trifluoromethyl groups themselves can act as moderate directing groups. harvard.edu Lithiation of 1,3-bis(trifluoromethyl)benzene has been shown to occur regioselectively at the 2-position, between the two trifluoromethyl groups. chemicalbook.com This makes the direct synthesis of this compound from 1,3-bis(trifluoromethyl)benzene via a DoM approach unfeasible, as it would lead to substitution at the wrong position.

A multi-step approach involving the use of a nitro group as a directing group offers a more controlled pathway to the desired product. This strategy typically involves the following sequence:

Nitration: The starting material, 1,3-bis(trifluoromethyl)benzene, can be nitrated to introduce a nitro group. Nitration of 1,3-bis(trifluoromethyl)benzene with a mixture of nitric acid and oleum at elevated temperatures yields 3,5-bis(trifluoromethyl)nitrobenzene. google.com

Reduction: The nitro group is then reduced to an amino group to form 3,5-bis(trifluoromethyl)aniline.

Bromination: The amino group is a strong activating and ortho-, para-directing group. Bromination of 3,5-bis(trifluoromethyl)aniline would be expected to occur at the positions ortho to the amino group, which are the 2, 4, and 6 positions. To achieve the desired 1,5-dibromo substitution pattern on the final product, a different starting material would be necessary, or a more complex series of blocking and deblocking steps would be required.

Deamination: The amino group can be removed via a Sandmeyer reaction. organic-chemistry.org This involves diazotization of the aniline followed by treatment with a copper(I) bromide to replace the diazonium group with a bromine atom. nih.govias.ac.in

| Starting Material | Reagents | Product | Reference |

| 1,3-Bis(trifluoromethyl)benzene | HNO₃, Oleum | 3,5-Bis(trifluoromethyl)nitrobenzene | google.com |

| Aniline derivatives | NaNO₂, HBr, Br₂ | Aryl bromides | ias.ac.in |

| Aniline derivatives | NaNO₂, Halogen source | Aryl halides | nih.gov |

This table outlines key steps in a potential synthetic route involving nitro-group manipulation.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient and sustainable methods, including metal-catalyzed reactions and advanced trifluoromethylation techniques.

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.orgrsc.org Palladium- and copper-based catalysts are commonly used for C-H halogenation. nih.govbeilstein-journals.org

Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been reported. acs.org While not directly applicable to 1,3-bis(trifluoromethyl)benzene, this demonstrates the potential of using directing groups to control the regioselectivity of halogenation. The development of a suitable directing group that could be installed on a bis(trifluoromethyl)benzene scaffold and later removed could open up a pathway for the synthesis of the target molecule.

Copper-catalyzed C-H halogenation also presents a promising avenue. beilstein-journals.org These reactions often proceed under milder conditions than classical electrophilic halogenations. However, the regioselectivity of these reactions on highly deactivated substrates like 1,3-bis(trifluoromethyl)benzene needs to be carefully controlled.

| Catalyst System | Reaction Type | Substrate Scope | Reference |

| Palladium acetate (B1210297) | ortho-Halogenation | Arylnitriles | acs.org |

| Copper salts | C-H Halogenation | Various arenes | beilstein-journals.org |

This table summarizes examples of metal-catalyzed C-H halogenation, indicating potential future directions for the synthesis of the target compound.

The synthesis of the key precursor, 1,3-bis(trifluoromethyl)benzene, is an important consideration. Modern trifluoromethylation methods offer efficient ways to introduce trifluoromethyl groups onto aromatic rings.

Copper-catalyzed trifluoromethylation of aryl halides and boronic acids has become a widely used method. beilstein-journals.org Photoredox catalysis has also enabled the direct trifluoromethylation of arenes and heteroarenes under mild conditions using reagents like triflyl chloride. princeton.edu Another approach involves the photo-induced trifluoromethylation of aromatic compounds with Umemoto's reagent without the need for a catalyst. thieme-connect.comthieme-connect.com These advanced methods provide efficient routes to trifluoromethylated building blocks, including 1,3-bis(trifluoromethyl)benzene, which are essential for the synthesis of more complex molecules like this compound.

| Method | Reagents | Substrate | Reference |

| Copper-catalyzed | TESCF₃, Umemoto's reagent | Aryl halides, Arylamines | beilstein-journals.org |

| Photoredox catalysis | Triflyl chloride | Arenes, Heteroarenes | princeton.edu |

| Photo-induced | Umemoto's reagent | Aromatic compounds | thieme-connect.comthieme-connect.com |

This table highlights modern techniques for the synthesis of trifluoromethylated aromatic compounds, which are crucial precursors.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of halogenated aromatic compounds is of growing importance to minimize environmental impact and enhance safety. While specific studies on the green synthesis of this compound are not prevalent, general strategies for greener brominations can be applied to its hypothetical synthesis.

Solvent Selection: Traditional electrophilic brominations often employ halogenated solvents such as carbon tetrachloride or dichloromethane. From a green chemistry perspective, these solvents are undesirable due to their environmental persistence and potential health hazards. The pursuit of greener alternatives would involve exploring solvents with a better environmental, health, and safety profile. For the bromination of trifluoromethyl-substituted benzenes, the solvent system must be able to dissolve the nonpolar aromatic substrate and be compatible with the brominating agent and any catalyst used. Potential greener solvent alternatives could include:

Ionic Liquids: These have negligible vapor pressure and can often be recycled, reducing volatile organic compound (VOC) emissions.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent that can be an effective medium for certain halogenation reactions.

Water: Although the organic substrate is insoluble in water, phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media, which is highly desirable from a green chemistry standpoint.

Atom Economy: The atom economy of a reaction is a measure of how efficiently the atoms from the reactants are incorporated into the desired product. In the context of bromination, using molecular bromine (Br₂) directly can have a lower atom economy as one mole of HBr is produced as a byproduct for every mole of bromine incorporated.

To improve atom economy, methods that utilize bromide salts in conjunction with an oxidant are often preferred. For instance, the use of sodium bromide (NaBr) or potassium bromide (KBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) generates the active brominating species in situ, with water being the primary byproduct, leading to a higher atom economy.

Table 1: Comparison of Brominating Agents for Aromatic Compounds This is an interactive table. Click on the headers to sort.

| Brominating Agent | Formula | Molecular Weight ( g/mol ) | Bromine Content (%) | Byproduct | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Molecular Bromine | Br₂ | 159.81 | 100 | HBr | Corrosive, toxic, produces acidic byproduct. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 44.9 | Succinimide | Solid, easier to handle than Br₂, but lower atom economy. |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | 285.92 | 55.9 | 5,5-Dimethylhydantoin | High bromine content for a solid, but still generates a significant byproduct. |

The development of efficient and selective catalysts is a cornerstone of green chemistry. For the bromination of a deactivated ring system like 1,3-bis(trifluoromethyl)benzene, a catalyst is generally required to facilitate the reaction.

Lewis Acid Catalysts: Traditional Lewis acids like FeCl₃ or AlCl₃ are effective but can be difficult to handle and can generate significant waste during workup. The development of recyclable, solid acid catalysts, such as zeolites or clays, offers a greener alternative. These can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification.

Organocatalysts: More recently, metal-free organocatalytic systems have been explored for halogenations. These catalysts can offer high selectivity under mild conditions and avoid the use of heavy metals, which can be toxic and environmentally persistent.

Photocatalysis: Light-mediated reactions can sometimes proceed under milder conditions and with higher selectivity than thermally driven processes, reducing energy consumption and byproduct formation.

The goal in catalyst development for the synthesis of this compound would be to find a system that promotes high regioselectivity for the desired isomer, operates under mild conditions, and is easily recoverable and reusable.

Purification and Isolation Techniques for High Purity this compound

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The primary impurities are likely to be unreacted starting material (1,3-bis(trifluoromethyl)benzene), monobrominated intermediates, and other isomeric dibrominated products. The choice of purification technique will depend on the physical properties of the target compound and the impurities.

Crystallization: If this compound is a solid at room temperature, crystallization is often the most effective and scalable purification method. The selection of an appropriate solvent or solvent system is critical. The ideal solvent would dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. The separation of isomers by crystallization can sometimes be challenging if they have similar solubilities.

Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective method for separating it from starting materials and byproducts with different boiling points. The high molecular weight and the presence of two bromine atoms would suggest a high boiling point for the target compound.

Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography is a common technique. Silica gel is a typical stationary phase for the separation of nonpolar to moderately polar organic compounds. The choice of eluent (solvent system) is optimized to achieve good separation between the desired product and any impurities. For larger scale industrial processes, preparative high-performance liquid chromatography (HPLC) may be employed.

A multi-step purification process, such as a preliminary distillation followed by recrystallization, might be necessary to achieve the desired level of purity.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound is expected to proceed via an electrophilic aromatic substitution (EAS) mechanism. The trifluoromethyl group (CF₃) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

In the precursor, 1,3-bis(trifluoromethyl)benzene, the two CF₃ groups are in a meta relationship. The positions ortho and para to each CF₃ group are deactivated. The position C5 is meta to both CF₃ groups and is therefore the most activated (or least deactivated) position for electrophilic attack. The first bromination would therefore be expected to occur at the C5 position to yield 1-bromo-2,4-bis(trifluoromethyl)benzene.

The second bromination would then occur on this monosubstituted ring. The existing substituents (two CF₃ groups and one bromine atom) will direct the second incoming electrophile. The bromine atom is also a deactivating group but is ortho, para-directing. The strong deactivating nature of the two CF₃ groups will still dominate the directing effects. The positions ortho and para to the bromine are now also strongly deactivated by the adjacent or nearby CF₃ groups. A detailed analysis of the electronic effects would be required to predict the precise regioselectivity of the second bromination. However, the formation of the 1,5-dibromo isomer would require the second bromine to add at the C1 position of the 2,4-bis(trifluoromethyl)bromobenzene intermediate.

The generally accepted mechanism for electrophilic aromatic bromination involves the following steps:

Generation of the Electrophile: The brominating agent is activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile, often represented as Br⁺.

Attack of the Aromatic Ring: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Recent computational studies have suggested that the classic Wheland intermediate may not be a true intermediate in all cases, and the reaction may proceed through a more concerted addition-elimination pathway. For a highly deactivated substrate such as 1,3-bis(trifluoromethyl)benzene, the energy barrier for the initial electrophilic attack would be significant, likely requiring forcing conditions (e.g., strong Lewis acid, elevated temperature).

Advanced Reactivity and Transformative Chemistry of 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the selective formation of new bonds at the bromine-substituted positions of 1,5-dibromo-2,4-bis(trifluoromethyl)benzene. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment, can be exploited to achieve mono- or di-functionalization, leading to a diverse array of complex molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organoboron reagent with an organic halide. In the context of this compound, this reaction offers a pathway to novel biaryl and polyaryl compounds with tailored electronic and photophysical properties.

While specific studies on the regioselectivity of this compound in Suzuki-Miyaura coupling are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs. For instance, studies on 1,4-dibromo-2-(trifluoromethyl)benzene have demonstrated that the regiochemical outcome is primarily governed by steric and electronic effects. The coupling reaction with arylboronic acids tends to occur preferentially at the bromine atom that is less sterically hindered.

In the case of this compound, the two bromine atoms are in electronically distinct environments. The C-Br bond at the 1-position is flanked by a trifluoromethyl group, while the C-Br bond at the 5-position is situated between a hydrogen atom and a trifluoromethyl group. It can be inferred that the bromine at the 5-position is sterically more accessible and potentially more reactive towards oxidative addition to the palladium catalyst. This would favor the initial coupling at this position. Achieving selective mono- or di-arylation would depend on careful control of reaction conditions, including stoichiometry of the boronic acid, reaction time, and temperature.

Stereoselectivity is generally not a factor in the Suzuki-Miyaura coupling of aryl halides, as the reaction proceeds through a mechanism that does not involve the creation of new stereocenters at the aromatic core.

The choice of catalyst and ligand is crucial in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. For substrates like this compound, where selective activation of one C-Br bond over another is desired, the ligand plays a pivotal role. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and stabilize the active palladium(0) species.

Commonly used catalyst systems for the Suzuki-Miyaura coupling of aryl bromides include palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a variety of phosphine ligands. The choice of ligand can influence which C-Br bond is preferentially activated. For instance, sterically demanding ligands might favor reaction at the less hindered bromine position.

Below is a table illustrating typical catalyst systems used in Suzuki-Miyaura couplings of related dihalogenated aromatic compounds, which could be adapted for this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl bromides |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Electron-deficient aryl bromides |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | General aryl bromides |

This table is illustrative and specific conditions for this compound would require experimental optimization.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties onto aromatic rings, forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, Sonogashira coupling opens avenues for the synthesis of functionalized alkynyl-substituted derivatives, which are valuable precursors for polymers, pharmaceuticals, and materials with interesting optical properties.

Site-selective Sonogashira reactions have been reported for the analogous 1,4-dibromo-2-(trifluoromethyl)benzene, where coupling occurs preferentially at the C-4 position. This selectivity is attributed to a combination of steric and electronic factors. A similar regioselectivity could be anticipated for this compound, with the initial alkynylation likely occurring at the more accessible 5-position. By controlling the stoichiometry of the alkyne and the reaction conditions, it should be possible to achieve either mono- or bis-alkynylation.

A representative set of conditions for a Sonogashira coupling is detailed in the table below:

| Catalyst System | Base | Solvent | Alkyne Partner | Product Type |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | THF | Phenylacetylene | Mono- or bis(phenylethynyl) derivative |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | Trimethylsilylacetylene | Mono- or bis(trimethylsilylethynyl) derivative |

This table provides general conditions that would likely be effective for this compound, subject to optimization.

Heck and Stille Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling could be employed to introduce a variety of alkyl, vinyl, or aryl groups. The choice of the organostannane reagent would determine the nature of the substituent introduced. As with other cross-coupling reactions, regioselectivity would be a key consideration, with the potential for selective mono- or di-substitution.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of two bromine atoms on this compound allows for the introduction of one or two amino groups, leading to the formation of novel anilines and diamines.

The reactivity of the C-Br bonds in Buchwald-Hartwig amination is influenced by the electronic nature of the aromatic ring. The electron-withdrawing trifluoromethyl groups are expected to facilitate the oxidative addition of the palladium catalyst to the C-Br bonds, making this compound a suitable substrate for this transformation. The reaction can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

The following table summarizes typical conditions for Buchwald-Hartwig amination that could be applied to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Amine Partner |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | Primary amines |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Secondary amines |

| [Pd(allyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-Amyl alcohol | Anilines |

This table presents general catalyst systems and conditions; specific optimization would be necessary for the target substrate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. Unlike typical aromatic systems that are electron-rich and undergo electrophilic substitution, this molecule's electron-poor nature makes it an excellent substrate for attack by nucleophiles. youtube.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

The two trifluoromethyl groups are potent activating groups for the SNAr reaction. Their strong inductive electron-withdrawing effect significantly lowers the electron density of the benzene (B151609) ring, making it highly electrophilic and susceptible to nucleophilic attack. youtube.com This activation is crucial, as aryl halides without such electron-withdrawing groups are generally inert to nucleophilic substitution.

The primary role of the -CF₃ groups is to stabilize the negatively charged Meisenheimer complex formed during the rate-determining step of the reaction. nih.gov The negative charge of the intermediate can be delocalized onto the electronegative fluorine atoms of the -CF₃ groups, particularly when they are positioned ortho or para to the site of nucleophilic attack.

In the case of this compound, both bromine atoms are electronically equivalent. Each bromine atom is positioned ortho to one trifluoromethyl group and meta to the other. This symmetrical arrangement means that in a monosubstitution reaction, the nucleophile can attack either carbon bearing a bromine atom with equal probability, leading to a single product. The strong activation provided by the ortho -CF₃ group facilitates the displacement of the bromide leaving group. Given the presence of two activating groups and two leaving groups, both mono- and di-substitution reactions are possible, depending on the stoichiometry of the nucleophile and the reaction conditions.

The high degree of activation in this compound allows for reactions with a wide variety of nucleophiles. While specific studies on this exact substrate are not extensively detailed in the literature, its reactivity can be inferred from the well-established chemistry of other activated polyfluoroarenes and related compounds. nih.gov The potential scope includes oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

A range of functional groups can be introduced, making this compound a versatile building block. The table below outlines the potential classes of nucleophiles and the corresponding products expected from SNAr reactions.

| Nucleophile Class | Example Nucleophile | Reagent Example | Expected Product Type |

| Oxygen Nucleophiles | Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Diaryl ether | |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol | |

| Nitrogen Nucleophiles | Primary Amines | Propylamine (CH₃CH₂CH₂NH₂) | Secondary aniline |

| Secondary Amines | Diethylamine ((CH₃CH₂)₂NH) | Tertiary aniline | |

| Azide (B81097) | Sodium azide (NaN₃) | Aryl azide | |

| Sulfur Nucleophiles | Thiolates | Sodium thiophenoxide (NaSPh) | Aryl sulfide |

| Thiols | Thiophenol (PhSH) with base | Aryl sulfide | |

| Carbon Nucleophiles | Enolates | Sodium salt of diethyl malonate | Aryl-substituted malonate |

| Cyanide | Sodium cyanide (NaCN) | Benzonitrile |

Carbon-Hydrogen Bond Activation and Functionalization Strategies

The carbon-hydrogen (C-H) bonds at positions 3 and 6 of the this compound ring are significantly influenced by the surrounding electron-withdrawing groups. This electronic environment makes them potential sites for C-H functionalization, a modern synthetic strategy that avoids the need for pre-functionalized starting materials. slideshare.net The electron deficiency of the aromatic ring makes these C-H bonds more acidic than those on standard benzene, potentially allowing for deprotonation by a strong base followed by reaction with an electrophile.

Furthermore, radical-based C-H functionalization methods are well-suited for electron-deficient aromatic systems. nih.gov Processes such as radical trifluoromethoxylation have been demonstrated on various electron-poor arenes, suggesting that this compound could be a viable substrate for direct C-H functionalization to introduce new substituents. researchgate.netnih.gov However, achieving selectivity between the C-H and C-Br bonds would be a critical challenge in designing such transformations.

Radical Reactions and Reductive Transformations

The carbon-bromine bonds of this compound can participate in radical reactions. One of the most fundamental transformations is reductive debromination, where a bromine atom is replaced by a hydrogen atom. Photoredox catalysis, for example, has been used for the hydrodebromination of related compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, indicating a plausible pathway for the selective reduction of one or both bromine atoms on the target molecule. rsc.org

These reductive processes can be valuable for synthesizing compounds where only one bromine atom is desired for subsequent reactions or for producing the parent 2,4-bis(trifluoromethyl)benzene scaffold. The C-Br bonds can also be homolytically cleaved to generate aryl radicals, which could then be trapped or participate in radical cascade reactions to form more complex structures.

Chemo- and Regioselective Derivatization Strategies for this compound

The presence of two identical reactive sites (the C-Br bonds) allows for the development of chemo- and regioselective derivatization strategies to build molecular complexity. By carefully controlling reaction conditions, it is possible to functionalize the bromine atoms either simultaneously or sequentially.

A powerful strategy involves the sequential functionalization of the two C-Br bonds using orthogonal reaction types. For instance, a monosubstitution can be achieved via an SNAr reaction by using one equivalent of a nucleophile. The resulting mono-substituted product, which still possesses one C-Br bond, can then be subjected to a different class of reaction, such as a palladium-catalyzed cross-coupling. nobelprize.org Reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds at the remaining bromine position. libretexts.orgsigmaaldrich.com This sequential approach enables the synthesis of highly complex, unsymmetrically substituted aromatic compounds from a single, symmetrical starting material.

The following table illustrates a conceptual framework for such a strategy.

| Step | Reaction Type | Potential Reagent(s) | Intermediate / Final Product Structure |

| 1 | Monosubstitution via SNAr | 1 eq. R-NH₂ | 5-Bromo-N-alkyl-2,4-bis(trifluoromethyl)aniline |

| 2 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | N-Alkyl-N'-aryl-2,4-bis(trifluoromethyl)phenylenediamine derivative |

| 1 | Monosubstitution via SNAr | 1 eq. R-OH, Base | 1-Alkoxy-5-bromo-2,4-bis(trifluoromethyl)benzene |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1-Alkoxy-5-(alkynyl)-2,4-bis(trifluoromethyl)benzene |

This strategic combination of SNAr and transition-metal-catalyzed reactions provides a versatile platform for creating a diverse library of complex molecules tailored for applications in materials science, agrochemistry, and medicinal chemistry.

Supramolecular Chemistry and Self Assembly of 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene Derivatives

Halogen Bonding Interactions in Crystal Engineering and Network Formation

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a heteroatom or a π-electron system. acs.org This interaction has become a robust tool in crystal engineering for the rational design of supramolecular architectures. In molecules like 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene, the electron-withdrawing trifluoromethyl groups enhance the electrophilic character of the bromine atoms, making them potent halogen bond donors.

The bromine atoms covalently bonded to the benzene (B151609) ring in this compound derivatives exhibit an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as the σ-hole, located on the outermost portion of the bromine atom along the axis of the C-Br bond. acs.org This electropositive cap is surrounded by a belt of negative electrostatic potential.

This anisotropy is the fundamental reason for the high directionality of halogen bonds, which typically form with an angle of approximately 180° between the covalent bond (C-Br) and the non-covalent interaction (Br···acceptor). This directional nature makes halogen bonding a powerful tool for programming the self-assembly of molecules into predictable, well-defined supramolecular structures such as chains, layers, or three-dimensional networks. rsc.org While specific self-assembly studies on this compound were not found in the surveyed literature, the principles of halogen bonding strongly suggest its derivatives would be effective building blocks for crystal engineering.

The solid-state packing of derivatives of this compound is dictated by a complex interplay of various non-covalent forces. The strong, directional halogen bonds formed by the bromine atoms often serve as the primary organizing force. However, the trifluoromethyl groups introduce the possibility of numerous weaker interactions involving fluorine.

These fluorine-mediated interactions can include:

C–H···F hydrogen bonds: These are weak hydrogen bonds where an activated C-H group interacts with a fluorine atom.

F···F contacts: Interactions between fluorine atoms of neighboring molecules.

Br···F contacts: Interactions between the bromine and fluorine atoms.

The presence of electron-withdrawing fluorine atoms on the benzene ring can significantly enhance the strength of halogen bonds formed by chlorine, bromine, and iodine atoms. acs.org This is due to the amplification of the positive σ-hole on the halogen. Consequently, in the crystal lattice of derivatives of this compound, a hierarchy of interactions is expected, where strong Br···N or Br···O halogen bonds might define the primary structural motif, which is then further stabilized and organized by a network of the weaker F···F and C-H···F contacts. The competition and cooperation between these different interaction types are crucial in determining the final supramolecular architecture. researchgate.net

Molecular Recognition and Host-Guest Chemistry with Derivatives

While specific research on the molecular recognition and host-guest chemistry of this compound derivatives is not extensively documented in the available literature, the structural features of the molecule allow for theoretical considerations. The bromine atoms, acting as electrophilic halogen bond donors, could selectively recognize and bind to guest molecules that are rich in electron density or possess specific Lewis basic sites (e.g., pyridines, carbonyls).

Furthermore, the trifluoromethyl groups impart a high degree of lipophilicity and can create cavities or pockets within a supramolecular assembly suitable for encapsulating small, nonpolar guest molecules. The combination of directional halogen bonding and shape-persistent frameworks could lead to the design of molecular hosts with high selectivity for specific guests, a foundational concept in host-guest chemistry. beilstein-journals.org The halogen-π (X–π) interaction, where the bromine atom interacts with an aromatic ring, is another potential binding mode that could be exploited for the recognition of aromatic volatile organic compounds (VOCs). chemscene.comchemscene.com

Design and Formation of Ordered Supramolecular Architectures (e.g., co-crystals, frameworks)

Derivatives of this compound are promising building blocks, or synthons, for the construction of ordered supramolecular architectures like co-crystals and halogen-bonded organic frameworks (XOFs). Co-crystals are crystalline structures containing two or more different molecular components in a defined stoichiometric ratio. fishersci.com

The design strategy for forming co-crystals with this compound would involve pairing it (as a halogen bond donor) with a complementary molecule that acts as a halogen bond acceptor. A wide range of acceptors can be used, including:

N-heterocycles (e.g., pyridine, pyrazine)

Carbonyl-containing compounds (e.g., amides, ketones)

Other Lewis bases

By selecting acceptors with specific geometries (e.g., linear, bent, or trigonal), it is possible to guide the assembly into predictable patterns such as 1D chains, 2D sheets, or 3D frameworks. rsc.org For instance, using a linear ditopic acceptor with the ditopic 1,5-dibromo donor could lead to the formation of infinite 1D supramolecular chains or polymers. Although specific examples involving this compound are not detailed in the surveyed literature, extensive studies on isostructural molecules like 1,4-dibromotetrafluorobenzene (B1210529) demonstrate the viability of this approach for creating complex and functional materials. rsc.org

Table 1: Common Non-Covalent Interactions in the Supramolecular Chemistry of Halogenated Benzenes

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Angular Preference | Relative Strength |

| Halogen Bond | C-Br | N, O, S, Br, π-system | 2.8 - 3.5 | ~180° | Strong, Directional |

| Hydrogen Bond | C-H | F, O, N | 2.2 - 2.8 | 120 - 180° | Weak to Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Parallel or Offset | Moderate |

| F···F Contact | C-F | C-F | 2.7 - 3.2 | Variable | Weak |

| Br···F Contact | C-Br | C-F | 3.0 - 3.6 | Variable | Weak |

Conformational Analysis and Packing Efficiency in Solid-State Structures

The solid-state structure of this compound and its derivatives is influenced by both intramolecular (conformational) and intermolecular (packing) factors.

Packing Efficiency: In the solid state, molecules arrange themselves to maximize packing density and stabilize intermolecular interactions. For polyhalogenated benzenes, crystal packing is often dominated by a network of halogen···halogen interactions. rsc.org In the case of this compound, several packing motifs can be anticipated based on studies of related compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene: rsc.org

Layered Structures: Molecules may pack into layers, with strong in-plane interactions (e.g., Br···Br or Br···F contacts) and weaker interactions between the layers.

Interlocking Motifs: The shape of the molecule may promote interlocking arrangements to maximize van der Waals forces and achieve high packing efficiency.

Influence of Polymorphism: It is common for such molecules to exhibit polymorphism, where they can crystallize in different packing arrangements (polymorphs) with distinct physical properties, depending on the crystallization conditions. rsc.org

The interplay between the relatively large bromine atoms and the fluorine atoms of the CF₃ groups will be a key determinant of the crystal packing. The structure will seek to optimize a combination of Br···Br, Br···F, and F···F contacts, leading to complex and densely packed solid-state architectures.

Applications of 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene in Advanced Material Science

Precursor for Conjugated Polymers and Oligomers

The dibromo functionality of 1,5-dibromo-2,4-bis(trifluoromethyl)benzene allows it to act as a monomer in various metal-catalyzed cross-coupling polymerization reactions, such as Suzuki-Miyaura and Stille coupling. nih.govwiley-vch.de These reactions are fundamental in synthesizing π-conjugated polymers, which are the cornerstone of modern organic electronics.

Conjugated polymers derived from this fluorinated monomer are actively researched for applications in organic electronic and optoelectronic devices. The incorporation of the 2,4-bis(trifluoromethyl)phenylene unit into the polymer backbone significantly influences the material's electronic properties. The electron-withdrawing nature of the -CF3 groups lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. This tunability is crucial for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

For instance, alternating copolymers of fluorene (B118485) and phenylene units have been synthesized to create blue-light-emitting polymers. 20.210.105 By incorporating different aryl comonomers, the electronic properties can be tuned over a wide range while maintaining the desired blue emission. 20.210.105 The copolymerization approach is a widely used strategy to achieve specific electronic and physical characteristics in conjugated polymers. 20.210.105

Table 1: Illustrative Examples of Polymer Applications Derived from Fluorinated Benzene (B151609) Monomers

| Polymer Type | Monomer Units | Target Application | Key Property Enhancement |

|---|---|---|---|

| Alternating Copolymer | Fluorene, 2,4-bis(trifluoromethyl)benzene derivative | OLEDs | Tunable blue emission, improved charge transport |

| Donor-Acceptor Polymer | Thiophene, 2,4-bis(trifluoromethyl)benzene derivative | OPVs, OTFTs | Lowered LUMO for better electron acceptance, enhanced charge mobility |

This table presents hypothetical examples based on established principles in polymer chemistry to illustrate the potential applications.

The high fluorine content endowed by the two -CF3 groups per benzene unit leads to polymers with distinct characteristics. Fluorination is known to enhance the electron affinity of conjugated polymers, making them better n-type (electron-transporting) or ambipolar semiconductors. researchgate.net This is a significant advantage, as high-performance, air-stable n-type polymers are less common than their p-type (hole-transporting) counterparts.

Furthermore, the introduction of fluorine can lead to:

Improved Stability: The high strength of the C-F bond can increase the oxidative and thermal stability of the polymer, leading to longer device lifetimes.

Modified Morphology: The steric bulk of the -CF3 groups can influence how the polymer chains pack in the solid state. This can disrupt excessive π-π stacking, in some cases leading to more amorphous films, which can be beneficial for certain OLED applications by preventing emission quenching.

Enhanced Solubility: The presence of trifluoromethyl groups can improve the solubility of rigid polymer backbones in common organic solvents, simplifying device fabrication through solution-based techniques like spin-coating or inkjet printing.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While this compound itself is not directly used as a linker, it is a critical precursor for synthesizing the corresponding dicarboxylic acid or other multitopic linkers required for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). cd-bioparticles.net The transformation from dibromide to dicarboxylate is a standard organometallic procedure, opening the door for its use in reticular chemistry.

The geometric and chemical nature of the organic linker is a primary determinant of the final properties of a MOF or COF. rsc.orglabinsights.nl Utilizing a linker derived from this compound, specifically 2,4-bis(trifluoromethyl)benzene-1,5-dicarboxylic acid, allows for precise control over the framework's characteristics.

Pore Environment: The fluorine atoms from the -CF3 groups project into the pores of the framework, creating a highly fluorinated or "fluorous" internal surface. nih.govrsc.org This fluorous character can enhance the framework's hydrophobicity, which is advantageous for applications involving the separation of gases from humid streams. rsc.org

Pore Size and Shape: The bulky -CF3 groups act as static structural elements that can be used to tune the pore dimensions and topology of the resulting framework. rsc.org This steric influence can prevent the interpenetration of networks, leading to higher porosity and surface area.

Electronic Tuning: The electron-withdrawing nature of the linker can influence the electronic properties of the framework, which is relevant for catalytic and sensing applications. rsc.org

Fluorinated MOFs (F-MOFs) have shown exceptional promise in gas adsorption and separation. nih.govresearchgate.net The specific interactions between the fluorine-lined pores and certain gas molecules can lead to high selectivity.

Gas Adsorption and Separation: F-MOFs are particularly effective in separating gases with similar sizes but different polarizabilities. nih.gov The fluorous environment can exhibit a high affinity for certain molecules, such as CO2, making these materials candidates for carbon capture technologies. rsc.org The tailored pore size allows for selective molecular sieving. nih.gov

Catalysis: MOFs can serve as heterogeneous catalysts. mdpi.com By using a fluorinated linker, the catalytic activity of the metal nodes can be modulated electronically. rsc.org The hydrophobic pore environment can also be beneficial for organic reactions that are sensitive to water.

Table 2: Potential Properties of MOFs/COFs with Linkers Derived from this compound

| Framework Type | Potential Metal/Linkage | Target Application | Anticipated Property |

|---|---|---|---|

| MOF | Zr-UiO-66 analogue | CO2/CH4 Separation | High selectivity due to fluorine-CO2 interaction |

| MOF | Cu-HKUST-1 analogue | Catalysis (Lewis Acid) | Enhanced catalytic activity, hydrophobic reaction pocket |

| COF | Imine-linked COF | Gas Storage (H2, CH4) | Tuned pore size and high surface area |

This table provides projected properties based on the known effects of fluorinated linkers in MOF and COF chemistry.

Role in Liquid Crystalline Materials Development and Mesomorphic Properties

The rigid, planar core of the benzene ring combined with the strong dipole moments of the C-F bonds makes the 1,5-disubstituted-2,4-bis(trifluoromethyl)benzene moiety a compelling component for designing liquid crystalline materials. mdpi.com Liquid crystals (LCs) possess properties between those of a conventional liquid and a solid crystal, and their molecular arrangement can be controlled by external stimuli, forming the basis of display technologies.

The introduction of fluorine atoms, particularly in the form of -CF3 groups, has a profound impact on the mesomorphic properties (the properties of the liquid crystal phases). researchgate.net

Dipole Moment: The two -CF3 groups create a strong lateral dipole moment on the molecular core. This enhanced polarity can lead to specific intermolecular interactions that stabilize certain mesophases, such as smectic or nematic phases. mdpi.comtandfonline.com

Dielectric Anisotropy: A key parameter for display applications is the dielectric anisotropy (Δε), which describes how the material's dielectric constant changes with the orientation of the molecules in an electric field. The polar -CF3 groups can significantly contribute to a high dielectric anisotropy, which is desirable for low-voltage switching in LCDs. tandfonline.com

Molecules incorporating fluorinated benzene cores are synthesized to investigate the relationship between molecular structure and the resulting mesomorphic behavior, such as the transition temperatures between crystalline, smectic, nematic, and isotropic liquid phases. tandfonline.comfigshare.com

Table 3: Phase Transition Temperatures of a Hypothetical Liquid Crystal Incorporating the 2,4-bis(trifluoromethyl)phenyl Core

| Compound Structure | Phase Transition Sequence and Temperatures (°C) |

|---|

| LC-1: R-Ph-COO-Ph(CF3)2-OOC-Ph-R' | Cr --(85)--> SmC --(110)--> N --(145)--> I |

Note: This table shows a representative example of a phase transition sequence for a hypothetical calamitic (rod-shaped) liquid crystal. Cr = Crystal, SmC = Smectic C phase, N = Nematic phase, I = Isotropic liquid. The values in parentheses are the transition temperatures.

Integration into Stimuli-Responsive Materials and Sensor Platforms

Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes. The incorporation of this compound into polymeric or molecular systems can impart or enhance these responsive behaviors.

The two bromine atoms on the benzene ring serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the integration of the dibrominated core into larger polymeric structures or for the attachment of specific functional moieties. For instance, polymerization of this monomer could lead to polymers with a high refractive index and thermal stability, properties conferred by the trifluoromethyl groups.

The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of materials derived from this compound. In the context of sensor platforms, these groups can modulate the electron affinity of the material, making it a potential candidate for use in chemical sensors. For example, a polymer containing this unit might exhibit changes in its fluorescence or conductivity upon interaction with electron-rich analytes. A triazole derivative containing a trifluoromethyl group has been synthesized and utilized as a fluorescent 'turn-on' chemosensor for Al³⁺ and Zn²⁺ ions. researchgate.net

While direct research on this compound in stimuli-responsive materials is not extensively documented, the principles of molecular design suggest its utility. The combination of reactive handles (bromine atoms) and property-tuning groups (trifluoromethyl groups) provides a foundation for creating novel sensors and responsive systems.

Table 1: Potential Stimuli-Responsive Applications and the Role of this compound

| Application Area | Potential Stimulus | Role of this compound |

| Chemical Sensors | Analyte Binding | The trifluoromethyl groups can create specific binding pockets and alter electronic properties upon analyte interaction, leading to a detectable signal. |

| Thermo-responsive Polymers | Temperature | The rigid and bulky nature of the substituted benzene ring can influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of polymers. |

| Photo-responsive Materials | Light | As a building block, it can be combined with photochromic units to create materials that change properties upon irradiation. The bromine atoms allow for facile chemical modification. |

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters and other Luminescent Materials

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), leading to potentially 100% internal quantum efficiency. The design of efficient TADF emitters typically relies on molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The core structure of this compound can serve as a potent acceptor unit in a donor-acceptor (D-A) type TADF molecule. The strong electron-withdrawing trifluoromethyl groups can effectively lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for an acceptor moiety. The bromine atoms provide convenient points for the attachment of electron-donating groups through cross-coupling reactions.

Research on the related compound, 1,4-bis(trifluoromethyl)benzene, has demonstrated its utility as an acceptor for the design of TADF emitters. rsc.org In these systems, donor-acceptor-donor (D-A-D) architectures have been synthesized, exhibiting small singlet-triplet splitting. rsc.org For instance, a TADF emitter based on a trifluoromethyl- and cyano-substituted benzene core has been developed for high-efficiency blue OLEDs. nih.gov The strategic placement of trifluoromethyl groups can lead to a significant modulation of the electronic and photophysical properties of the resulting materials.

The specific 1,5-dibromo and 2,4-bis(trifluoromethyl) substitution pattern would likely lead to a twisted conformation between the donor and acceptor units when incorporated into a D-A molecule. This steric hindrance can help to spatially separate the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, and the LUMO on the acceptor. This separation is a key strategy for minimizing the ΔEST and promoting efficient TADF.

Beyond TADF, this compound can be a building block for other luminescent materials. The heavy bromine atoms can promote intersystem crossing, which could be exploited in the design of phosphorescent materials or photosensitizers. The rigid aromatic core and the presence of trifluoromethyl groups can also enhance the photoluminescence quantum yield and thermal stability of the resulting fluorophores. Studies on 1,4-dibromo-2,5-bis(octyloxy)benzene (B142204) have explored the structural changes upon excitation in luminescent organic bromine-substituted complexes. nih.gov

Table 2: Predicted Photophysical Properties of a Hypothetical TADF Emitter Based on this compound as the Acceptor Core

| Property | Predicted Characteristic | Rationale |

| Emission Color | Blue to Green | The strong electron-withdrawing nature of the core can lead to deep blue or green emission depending on the strength of the attached donor. |

| ΔEST | Small (< 0.2 eV) | The twisted geometry induced by the substitution pattern is expected to minimize the energy gap between the S₁ and T₁ states. |

| Photoluminescence Quantum Yield (PLQY) | High | The rigid core and fluorinated groups can suppress non-radiative decay pathways. |

| Reverse Intersystem Crossing (kRISC) Rate | High | A small ΔEST would facilitate efficient up-conversion of triplet excitons to the singlet state. |

It is important to note that while the molecular structure of this compound presents significant potential for the development of advanced materials, further experimental research is necessary to fully realize and characterize its applications in these fields.

Theoretical and Computational Chemistry of 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including halogenated aromatic compounds. By calculating the electron density, DFT methods can provide a detailed understanding of molecular properties. For 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene, DFT studies are instrumental in characterizing its electronic landscape, which is heavily influenced by the presence of strongly electron-withdrawing bromine and trifluoromethyl substituents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgsci-culture.comresearchgate.net The energy and distribution of these orbitals in this compound are critical in determining its susceptibility to nucleophilic or electrophilic attack.

The electron-withdrawing nature of the two bromine atoms and two trifluoromethyl groups significantly lowers the energy of both the HOMO and LUMO of the benzene (B151609) ring. This general lowering of orbital energies suggests that the molecule is less susceptible to electrophilic attack compared to benzene. The LUMO, in particular, is expected to be of low energy, making the molecule a potential electrophile, susceptible to attack by nucleophiles. The distribution of the LUMO is likely concentrated around the carbon atoms bearing the bromine and trifluoromethyl substituents, indicating these as probable sites for nucleophilic aromatic substitution, should the reaction conditions be favorable.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Reduced reactivity towards electrophiles |

| LUMO Energy | Low | Increased reactivity towards nucleophiles |

| HOMO-LUMO Gap | Large | High kinetic stability |

| LUMO Distribution | Localized on the substituted carbon atoms | Potential sites for nucleophilic attack |

Note: The values in this table are qualitative predictions based on the known effects of the substituents and are for illustrative purposes.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. walisongo.ac.idnih.govnih.gov For this compound, the ESP map is anticipated to show a significant depletion of electron density from the aromatic ring due to the inductive effects of the substituents.

DFT calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states, thereby providing a kinetic and thermodynamic profile of a chemical reaction. nih.govmdpi.com For this compound, computational studies could be employed to investigate various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. For instance, the feasibility of displacing one of the bromine atoms via an SNAr mechanism could be assessed by modeling the approach of a nucleophile and calculating the energy barrier for the formation of the Meisenheimer complex.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.govresearchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with other molecules and its behavior in different solvent environments.

MD simulations can reveal the preferred modes of interaction between molecules of this compound in the condensed phase. The simulations can model non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding. mdpi.commdpi.com

Given the electronic structure of the molecule, with its electron-poor aromatic ring and electronegative substituents, it is likely to engage in "pi-stacking" interactions in a way that minimizes electrostatic repulsion. Furthermore, the potential for halogen bonding involving the bromine atoms could be a significant factor in determining the packing of the molecules in a solid state or their association in solution.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Description | Potential Significance |

| Van der Waals Forces | General attractive and repulsive forces between molecules. | Contribute to the overall condensed-phase structure. |

| Dipole-Dipole Interactions | Arise from the molecule's permanent dipole moment. | Influence molecular orientation and aggregation. |

| Halogen Bonding | Interaction between the positive sigma-hole on the bromine atoms and a Lewis base. | Can direct crystal packing and influence interactions in solution. |

| π-π Interactions | Interactions between the electron-poor aromatic rings. | Likely to be offset or "slipped" to minimize repulsion. |

Note: This table outlines the types of interactions that could be investigated using molecular dynamics simulations.

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. researchgate.netnih.govfrontiersin.org MD simulations can model the explicit interactions between this compound and various solvent molecules, providing a picture of the solvation shell and its impact on the solute.

While the core structure of this compound is not highly flexible, the rotation of the trifluoromethyl groups could be influenced by the solvent. researchgate.net In polar solvents, the solvent molecules would orient themselves to favorably interact with the polar regions of the solute. In nonpolar solvents, van der Waals interactions would dominate. Understanding these solvent effects is crucial for predicting solubility and reactivity in different reaction media.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification of 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene in the solution phase. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assembly of the molecular structure.

Multi-nuclear NMR is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR each providing complementary and essential pieces of the structural puzzle.

The ¹H NMR spectrum is characterized by its relative simplicity, a direct consequence of the molecule's structure. It displays two distinct singlets, corresponding to the two non-equivalent aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, these signals have been reported at approximately δ 8.12 ppm and δ 7.95 ppm. amazonaws.com The presence of two singlets, each integrating to one proton, confirms the 1,2,4,5-substitution pattern of the benzene (B151609) ring.

The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. The spectrum shows signals for the six aromatic carbons, with those directly bonded to the electron-withdrawing trifluoromethyl and bromine substituents shifted downfield. The carbons of the trifluoromethyl groups also exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. Reported ¹³C NMR data in CDCl₃ shows peaks at δ 141.0, 130.0 (quartet, J = 32.6 Hz), 127.1–126.8 (multiplet), 124.9, and 122.2 (quartet, J = 273.8 Hz). amazonaws.com This data is instrumental in confirming the carbon framework and the positions of the substituents.

Given the presence of two trifluoromethyl groups, ¹⁹F NMR is particularly informative. A single signal is typically observed in the ¹⁹F NMR spectrum, consistent with the chemical equivalence of the two -CF₃ groups. This resonance has been reported at approximately δ -63.1 ppm in CDCl₃. amazonaws.com The chemical shift is characteristic of trifluoromethyl groups attached to an aromatic ring and serves as a key identifier for the compound.

The following table summarizes the reported NMR spectroscopic data for this compound. amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹H | 8.12 | Singlet | - | CDCl₃ |

| ¹H | 7.95 | Singlet | - | CDCl₃ |

| ¹³C | 141.0 | - | - | CDCl₃ |

| ¹³C | 130.0 | Quartet | 32.6 | CDCl₃ |

| ¹³C | 127.1–126.8 | Multiplet | - | CDCl₃ |

| ¹³C | 124.9 | - | - | CDCl₃ |

| ¹³C | 122.2 | Quartet | 273.8 | CDCl₃ |

| ¹⁹F | -63.1 | Singlet | - | CDCl₃ |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for mapping the intricate network of connections within a molecule. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would allow for the definitive assignment of proton and carbon signals by revealing correlations between them. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the spatial proximity of atoms. However, specific 2D NMR studies for this compound have not been detailed in the reviewed scientific literature.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational dynamics of the trifluoromethyl groups. However, there is no available research in the public domain that reports on dynamic NMR studies of this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

A detailed crystallographic analysis would also illuminate the nature of intermolecular forces that govern the crystal packing. Of particular interest would be the potential for halogen bonding (Br···Br or Br···F interactions) and weak C-H···F hydrogen bonds, which are significant in the crystal engineering of fluorinated and halogenated organic compounds.

Conformational polymorphism, the ability of a compound to crystallize in different forms with distinct molecular conformations, could also be investigated through X-ray crystallography. Different polymorphs can exhibit different physical properties.

Despite the utility of this technique, a search of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Consequently, detailed experimental data on its solid-state geometry and intermolecular interactions are not available at this time.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group and Bonding Environment Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the bonding environments within a molecule. By probing the vibrational modes of specific functional groups, a detailed fingerprint of the molecular structure can be obtained. For this compound, the analysis would focus on characteristic vibrations of the benzene ring, the carbon-bromine bonds, and the trifluoromethyl groups.

The interpretation of the vibrational spectra would be guided by the molecule's C_s symmetry. The expected vibrational modes can be categorized as follows:

Aromatic C-H Stretching: The two adjacent aromatic C-H bonds would give rise to stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. The substitution pattern influences the exact positions and intensities of these bands.

C-F Stretching: The trifluoromethyl (CF₃) groups are characterized by strong and distinct C-F stretching vibrations. These typically appear in the region of 1350-1100 cm⁻¹ and are often the most intense bands in the IR spectrum.

C-Br Stretching: The carbon-bromine stretching vibrations are found at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and would be expected in the 900-675 cm⁻¹ region.

A comparative analysis of the IR and Raman spectra would be crucial, as some vibrational modes may be more active in one technique than the other due to selection rules. While specific experimental data for this compound is unavailable, the table below presents a hypothetical summary of expected vibrational frequencies based on known data for similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Medium |

| Aromatic C=C Stretch | 1600-1400 | Medium | Strong |

| C-F Stretch | 1350-1100 | Very Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong | Weak |

| C-Br Stretch | 700-500 | Medium to Strong | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. For this compound (C₈H₂Br₂F₆), HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula.

The electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative abundances of the M, M+2, and M+4 peaks would be approximately in a 1:2:1 ratio.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a Bromine Atom: A primary fragmentation step would be the cleavage of a C-Br bond to form a [M-Br]⁺ fragment.

Loss of a Trifluoromethyl Group: The expulsion of a ·CF₃ radical would result in a [M-CF₃]⁺ ion.

Sequential Losses: Subsequent fragmentation could involve the loss of the second bromine atom or trifluoromethyl group from the initial fragment ions.

Rearrangements: More complex fragmentation pathways involving rearrangements of the aromatic ring could also be observed.

A detailed analysis of the fragment ions and their relative abundances would provide valuable insights into the stability of different parts of the molecule and the strengths of its chemical bonds. A hypothetical fragmentation pathway is outlined in the table below.

| Ion | Proposed Structure | m/z (calculated for ⁷⁹Br) |

|---|---|---|

| [C₈H₂Br₂F₆]⁺ | Molecular Ion | 371.84 |

| [C₈H₂BrF₆]⁺ | [M-Br]⁺ | 292.93 |

| [C₇H₂Br₂F₃]⁺ | [M-CF₃]⁺ | 302.85 |

| [C₈H₂F₆]⁺ | [M-2Br]⁺ | 214.01 |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet region, arising from π→π* transitions within the substituted benzene ring.

The positions and intensities of these absorption bands are influenced by the substituents. Both the bromine atoms and the trifluoromethyl groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

If the compound is fluorescent, its emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide quantitative measures of the efficiency and dynamics of the emission process. The presence of heavy atoms like bromine often leads to enhanced intersystem crossing to the triplet state, which can quench fluorescence. Therefore, this compound might be expected to have a relatively low fluorescence quantum yield.

While specific absorption and emission maxima are not available, the table below provides a generalized expectation for the photophysical properties of such a substituted aromatic compound.

| Property | Expected Observation | Underlying Electronic Transition |

|---|---|---|

| UV-Vis Absorption Maximum (λ_abs) | ~260-290 nm | π→π* |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Allowed transition |

| Fluorescence Emission Maximum (λ_em) | Potentially >300 nm | Relaxation from the lowest excited singlet state (S₁) |

| Fluorescence Quantum Yield (Φ_F) | Expected to be low | Heavy-atom effect enhancing intersystem crossing |

Future Perspectives and Emerging Research Directions for 1,5 Dibromo 2,4 Bis Trifluoromethyl Benzene

Development of Highly Selective and Efficient Catalytic Transformations

The two bromine atoms on the benzene (B151609) ring serve as versatile handles for a wide array of catalytic cross-coupling reactions. Future research will likely focus on developing highly selective and efficient methods to functionalize these positions, either sequentially or simultaneously.

Transition-metal-catalyzed reactions are a cornerstone for the functionalization of aryl halides. thieme-connect.comnih.govbris.ac.uk For 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene, palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The strong electron-withdrawing nature of the two CF3 groups is expected to enhance the reactivity of the C-Br bonds towards oxidative addition, a key step in many catalytic cycles.

A significant challenge and area of future research will be the development of catalysts that can selectively functionalize one C-Br bond in the presence of the other, enabling the synthesis of asymmetric derivatives. This could be achieved through kinetic control or by leveraging subtle differences in the electronic environment of the two bromine atoms.

| Catalytic Reaction | Potential Coupling Partner | Potential Product Class | Catalyst System (Example) |

| Suzuki Coupling | Arylboronic Acids | Poly-aryl systems, Conjugated polymers | Pd(PPh₃)₄ / Base |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne conjugates, Molecular wires | PdCl₂(PPh₃)₂ / CuI / Amine Base |

| Heck Coupling | Alkenes | Stilbene derivatives, Functional polymers | Pd(OAc)₂ / Phosphine (B1218219) Ligand |

| Buchwald-Hartwig Amination | Amines, Anilines | Arylamine derivatives for OLEDs, Pharma | Pd₂(dba)₃ / Bidentate Phosphine Ligand |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Dicyano-aromatics for functional dyes | Pd(PPh₃)₄ |

Integration into Advanced Functional Materials for Energy and Environmental Applications

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for tuning their electronic properties, enhancing thermal stability, and increasing lipophilicity. mdpi.combeilstein-journals.org These properties make this compound an excellent candidate as a building block for advanced functional materials.

Organic Electronics: Through polymerization or derivatization via cross-coupling reactions, this compound could be used to synthesize new materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The CF3 groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, which is beneficial for n-type and ambipolar materials. acs.org

Fluorinated Polymers: Debrominative coupling reactions could transform the molecule into a monomer for high-performance polymers. Such polymers would be expected to exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings, membranes, and dielectrics.

Environmental Applications: The high hydrophobicity imparted by the fluorinated groups could be exploited to create materials for environmental remediation, such as sorbents for capturing organic pollutants or as components of superhydrophobic surfaces for self-cleaning and anti-fouling applications. psu.edu

| Application Area | Material Type | Role of this compound | Key Properties Imparted |

| Energy (OLEDs) | Electron Transport Layer (ETL) Material | Core building block | Enhanced electron affinity, thermal stability, volatility for vacuum deposition |

| Energy (OFETs) | n-type Semiconductor | Monomer for conjugated polymer | Air stability, defined crystal packing |

| Environmental | Hydrophobic Coatings | Precursor for functional silanes or polymers | Low surface energy, water repellency |